molecular formula C8H11NO2S B7790190 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B7790190
M. Wt: 185.25 g/mol
InChI Key: LLQXWVDPMWAFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-isopropylthiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit microbial enzymes, leading to antimicrobial effects. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylthiazol-4-yl)acetic acid
  • 2-(2-Ethylthiazol-4-yl)acetic acid
  • 2-(2-Propylthiazol-4-yl)acetic acid

Uniqueness

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and cellular targets .

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQXWVDPMWAFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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